[1,4']Bipiperidinyl-4'-carboxylic acid
Description
Significance of Bipiperidine Scaffolds in Modern Chemical Research
The bipiperidine scaffold, a motif composed of two interconnected piperidine (B6355638) rings, is a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is recurrently found in biologically active compounds, capable of interacting with a variety of biological targets. The significance of bipiperidine scaffolds stems from several key attributes:
Three-Dimensional Complexity: The non-planar, chair-like conformations of the piperidine rings provide a defined three-dimensional geometry. This is crucial for establishing specific and high-affinity interactions with the binding sites of proteins and other biological macromolecules.
Modulation of Physicochemical Properties: The presence of the two nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, polarity, and solubility. These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthetic Tractability: The nitrogen atoms of the bipiperidine core serve as convenient handles for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
The incorporation of bipiperidine scaffolds has been instrumental in the development of a wide range of therapeutic agents, including antagonists for chemokine receptors like CCR4, which are implicated in various diseases such as asthma, cancer, and diabetes.
Overview of [1,4']Bipiperidinyl-4'-carboxylic acid as a Key Intermediate in Complex Molecule Construction
This compound serves as a quintessential example of a key intermediate or building block in the synthesis of complex molecules. Its utility lies in its bifunctional nature, allowing for sequential or orthogonal chemical transformations.
The carboxylic acid group provides a reactive site for a plethora of chemical reactions, most notably amide bond formation. This allows for the coupling of the bipiperidine unit to other molecular fragments, a common strategy in the assembly of larger, more complex structures. Furthermore, the nitrogen atoms within the bipiperidine rings can be functionalized, for instance, through N-alkylation or N-acylation, providing additional points for molecular diversification.
A notable example of the application of a closely related [1,4'-bipiperidine] moiety is in the synthesis of Maropitant, a neurokinin-1 (NK1) receptor antagonist used as an antiemetic in veterinary medicine. The synthesis of Maropitant involves the use of a [1,4'-bipiperidine]-4-yl core, highlighting the industrial relevance of this structural motif as a key intermediate. uniupo.it
The general synthetic utility of this compound can be illustrated by its role in the construction of diverse compound libraries for drug discovery. The bipiperidine core provides a rigid and defined orientation for the appended functionalities, which is essential for high-throughput screening and the identification of lead compounds.
Historical Context of Piperidine and Bipiperidine Derivatives in Synthetic Chemistry
The history of piperidine chemistry dates back to the 19th century, with its initial isolation and characterization. However, the systematic exploration of piperidine and its derivatives as synthetic building blocks gained significant momentum in the 20th century, driven by the discovery of numerous naturally occurring alkaloids containing this motif and their potent physiological activities.
The development of synthetic methods for creating the piperidine ring, such as the hydrogenation of pyridine (B92270) precursors, was a crucial early milestone. nih.gov Over the decades, a vast array of methodologies for the synthesis and functionalization of piperidines has been developed, including various cyclization strategies and catalytic processes. nih.gov
The synthesis of bipiperidine derivatives represents a further step in the evolution of piperidine chemistry. Early methods for creating bipyridyl systems, the aromatic precursors to bipiperidines, included the Wurtz-type coupling of halopyridines and the Ullmann coupling. preprints.org The discovery of 2,2'-bipyridine (B1663995) in 1888 marked a significant point in the history of these compounds. nih.gov The subsequent development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, has provided more efficient and versatile routes to asymmetrically substituted bipyridines, which can then be reduced to the corresponding bipiperidines. preprints.org
The synthesis of this compound itself can be achieved through a multi-step sequence. A common approach involves the initial synthesis of its ethyl ester derivative. This can be accomplished by reacting a protected piperidone with piperidine, followed by a series of transformations to introduce the ester functionality. For instance, 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate can be deprotected using hydrochloric acid in ethyl acetate (B1210297) to yield ethyl [1,4']bipiperidinyl-4'-carboxylate. chemicalbook.com Subsequent hydrolysis of the ethyl ester, typically under basic or acidic conditions, affords the desired this compound. chemguide.co.uklibretexts.org
Research Findings and Data
The characterization of this compound and its derivatives is crucial for confirming their structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are indispensable tools for this purpose.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| Appearance | Solid |
| CAS Number | 933721-82-5 |
Data sourced from publicly available chemical databases.
Table 2: Representative Spectroscopic Data for this compound and Related Structures
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| COOH | ~10-12 | broad singlet | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| Piperidine Protons | ~1.5-3.5 | multiplet | The protons on the two piperidine rings appear as a complex series of multiplets in this region. |
| ¹³C NMR | |||
| C=O (Carboxyl) | ~170-180 | singlet | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| Piperidine Carbons | ~25-60 | multiple signals | The sp³ hybridized carbons of the piperidine rings resonate in this range. |
Note: The exact chemical shifts can vary depending on the solvent and the specific salt form of the compound. The data presented here are representative values based on known principles of NMR spectroscopy for carboxylic acids and piperidine-containing compounds. google.com
An in-depth analysis of the synthetic methodologies for producing this compound reveals a strategic, multi-step approach that prioritizes chemo- and regioselectivity. The synthesis is not achieved through a single reaction but rather through the careful construction of the core bipiperidinyl framework, followed by transformations to yield the final carboxylic acid. This article elucidates the key strategies employed in its synthesis, from the formation of the piperidine rings to the final deprotection and hydrolysis steps.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-10(15)11(4-6-12-7-5-11)13-8-2-1-3-9-13/h12H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVQMOCULRFSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCNCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623368 | |
| Record name | [1,4'-Bipiperidine]-4'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933721-82-5 | |
| Record name | [1,4'-Bipiperidine]-4'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(piperidin-1-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Reaction Chemistry and Mechanistic Studies of 1,4 Bipiperidinyl 4 Carboxylic Acid
Nucleophilic and Electrophilic Transformations at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of nucleophilic acyl substitution reactions. These transformations are fundamental for creating derivatives such as esters, amides, and acid chlorides, which serve as crucial intermediates in synthetic chemistry.
Standard esterification procedures, such as the Fischer esterification, involve reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, or water is removed as it forms. masterorganicchemistry.com A well-documented example within this structural class is the synthesis of [1,4']Bipiperidinyl-4'-carboxylic acid ethyl ester, which is achieved through the deprotection of a 1'-tert-butyl-4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate precursor using hydrogen chloride in ethyl acetate (B1210297). chemicalbook.com Milder, highly efficient esterification can also be achieved at room temperature using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
Amide formation from carboxylic acids can be challenging to achieve directly by heating with an amine due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org However, the reaction can be driven to completion by heating the salt to dehydrate it. libretexts.org More commonly, amidation is performed using coupling agents, such as DCC, which activate the carboxylic acid to facilitate nucleophilic attack by an amine. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive intermediate first.
The conversion to a highly reactive acyl chloride is a key transformation that opens up pathways to various derivatives. This is typically accomplished using reagents like thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk The reaction mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion generated in the process then acts as a nucleophile to form the acid chloride. libretexts.org Another common reagent for this transformation is oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF). chem-soc.si
Furthermore, the carboxylic acid functionality can be used to construct heterocyclic systems. For example, carboxylic acids are precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which are important motifs in medicinal chemistry. This transformation can be achieved in a one-pot procedure from the carboxylic acid using reagents like N-isocyaniminotriphenylphosphorane (NIITP). nih.gov
Table 1: General Transformations of the Carboxylic Acid Group This table is interactive. Click on the headers to sort.
| Transformation | Reagents | Product | General Mechanism |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Nucleophilic Acyl Substitution (Fischer) masterorganicchemistry.com |
| Esterification | Alcohol, DCC, DMAP | Ester | Activated Ester Formation organic-chemistry.org |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Nucleophilic Acyl Substitution libretexts.org |
| Amidation | Amine, DCC | Amide | Activated Amide Formation libretexts.org |
| Oxadiazole Formation | N-isocyaniminotriphenylphosphorane (NIITP) | 1,3,4-Oxadiazole | Dehydrative Cyclization nih.gov |
Reactivity of the Piperidine (B6355638) Nitrogen Atoms in the Bipiperidinyl System
The this compound molecule contains two nitrogen atoms with distinct chemical environments: a tertiary amine at the 1-position and a secondary amine at the 1'-position. This difference in substitution significantly influences their nucleophilicity and reactivity, with the secondary amine generally being more reactive in nucleophilic substitution reactions unless sterically hindered.
Alkylation and Acylation Reactions
Both nitrogen atoms can undergo alkylation and acylation. N-alkylation is a common reaction for amines, typically achieved by reacting the amine with an alkyl halide. google.com The reaction proceeds via an Sₙ2 mechanism, and the choice of solvent and base is crucial to modulate reactivity and prevent side reactions. For the bipiperidinyl system, the secondary amine at the 1'-position is expected to be more readily alkylated than the tertiary amine. Selective alkylation would likely occur at the 1'-position under controlled conditions. The reaction of 4-piperidone (B1582916) with alkyl bromides, for instance, readily yields N-alkyl-4-piperidones. researchgate.net
N-acylation involves the reaction of the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) to form an amide. researchgate.net This reaction is generally very efficient. A key intermediate, 1'-Boc-[1,4'-bipiperidine]-4-carboxylic acid, is an example of an N-acylated derivative where the 1'-nitrogen is protected by a tert-butoxycarbonyl (Boc) group. sigmaaldrich.com Furthermore, a related precursor, 4-piperidinopiperidine, can be reacted with phosgene (B1210022) or its equivalents like triphosgene (B27547) to form [1,4′]bipiperidinyl-1′-carbonyl chloride, a reactive intermediate for further functionalization. google.com This highlights the ability of the 1'-nitrogen to be acylated. Electrochemical methods for N-acylation in aqueous media have also been developed, offering a sustainable alternative. rsc.org
Quaternization Chemistry
Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt, which carries a permanent positive charge. nih.gov In the this compound scaffold, the tertiary nitrogen at the 1-position is a prime candidate for quaternization. This reaction is typically carried out using an alkylating agent like methyl iodide or dimethyl sulfate. nih.govgoogle.com
The reaction involves the nucleophilic attack of the tertiary amine's lone pair on the electrophilic carbon of the alkylating agent. The rate of quaternization is influenced by the nucleophilicity of the amine, the nature of the alkylating agent, and the solvent. While specific studies on the quaternization of this compound are not prevalent, the principles of amine reactivity suggest that the 1-position nitrogen would be the primary site of this reaction. Quaternization of the secondary 1'-nitrogen would first require its conversion to a tertiary amine via alkylation. Such modifications are used to alter the physicochemical properties of molecules, for instance, to increase their solubility. nih.gov
Oxidative and Reductive Pathways Involving the [1,4']Bipiperidinyl Skeleton
The saturated heterocyclic rings of the bipiperidinyl skeleton can participate in both oxidative and reductive reactions, although these transformations often require specific and sometimes harsh conditions.
Reductive pathways are most relevant in the synthesis of piperidine rings from their aromatic precursors, pyridines. The catalytic hydrogenation of a pyridine (B92270) ring to a piperidine is a common and efficient method, often employing catalysts like palladium, platinum, or rhodium. nih.govnih.gov For a pre-formed bipiperidinyl system, reduction is less common unless there are reducible functional groups present. However, under forcing conditions, reductive cleavage of C-N bonds could occur.
Oxidative pathways for piperidines are more varied. The Minisci reaction, an oxidative radical addition to N-heteroarenes, allows for the functionalization of such rings. nih.gov While this is more applicable to aromatic heterocycles, related radical processes can affect saturated rings. Dehydrogenation of the piperidine rings to form the corresponding pyridinium (B92312) or dihydropyridinium species is a possible oxidative transformation, often requiring a strong oxidant. The C-N bonds within the piperidine rings can also be susceptible to oxidative cleavage, leading to ring-opening products. While specific studies on the oxidation of the [1,4']bipiperidinyl skeleton are scarce, the principles of amine and alkane oxidation suggest that such pathways are chemically accessible.
Investigations into the Stereochemical Outcomes of this compound Reactions
The parent molecule, this compound, is achiral. However, chemical reactions can introduce stereocenters, leading to the formation of stereoisomers. For instance, substitution at the 4-position of the carboxylic acid-bearing ring can create a chiral center. Similarly, if prochiral substituents are added to the nitrogen atoms, new stereocenters can be formed.
The control of stereochemistry in the synthesis of substituted piperidines is a significant area of research. youtube.com Diastereoselective and enantioselective methods are often employed to produce specific isomers. For example, the kinetic resolution of substituted piperidines using a chiral base can separate enantiomers effectively. acs.org In this process, one enantiomer of a racemic mixture reacts faster than the other, allowing for the isolation of the unreacted, enantioenriched starting material. acs.org
Radical cyclization reactions to form piperidine rings have also been shown to proceed with high diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the transition state's conformation, which seeks to minimize steric interactions. While there is no specific literature detailing the stereochemical outcomes of reactions involving this compound, any reaction that generates a new stereocenter would be expected to produce a mixture of diastereomers or a racemic mixture of enantiomers unless a chiral reagent, catalyst, or auxiliary is employed. The principles established in the synthesis of other complex piperidines would be directly applicable to controlling the stereochemistry in derivatives of this scaffold. nih.govnih.gov
Kinetic and Thermodynamic Aspects Governing Reactions of this compound
The rates and equilibria of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles. While specific quantitative studies on this compound are not widely published, the reactivity can be inferred from related systems.
Kinetic Factors: The rates of reaction are influenced by several factors:
Nucleophilicity: The reactivity of the nitrogen atoms is dictated by their nucleophilicity. The secondary amine at the 1'-position is generally a stronger nucleophile than the tertiary amine at the 1-position, which is more sterically hindered. This would lead to faster rates for N-alkylation and N-acylation at the 1'-position.
Electrophilicity: For reactions at the carboxylic acid, the electrophilicity of the carbonyl carbon is key. Protonation of the carbonyl oxygen under acidic conditions (e.g., Fischer esterification) or conversion to an acid chloride dramatically increases the reaction rate by making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Steric Hindrance: The bulky bipiperidinyl group can sterically hinder access to the carboxylic acid function, potentially slowing down reactions compared to less substituted acids. Similarly, steric bulk around the nitrogen atoms affects their reaction rates. google.com
Solvent Effects: The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.
Kinetic studies on simpler piperidine systems, such as the reaction with CO₂ or with electrophilic aromatic compounds, have been performed to quantify these effects and elucidate reaction mechanisms. google.comacs.orgresearchgate.net
Thermodynamic Factors: The position of equilibrium is determined by the relative thermodynamic stability of reactants and products.
Ring Strain: The chair conformations of the piperidine rings are relatively strain-free. Reactions that would introduce significant ring strain are thermodynamically disfavored.
Product Stability: In esterification and amidation reactions, the equilibrium can be manipulated. For example, in Fischer esterification, the reaction is reversible, and the position of equilibrium is controlled by the concentrations of reactants and products (Le Châtelier's principle). masterorganicchemistry.com The formation of highly stable gaseous byproducts, such as SO₂ and HCl in the reaction with thionyl chloride, renders the conversion to the acid chloride effectively irreversible. chemguide.co.uk
Table 2: Factors Influencing Reactivity This table is interactive. Click on the headers to sort.
| Reactive Site | Influencing Factor | Description | Expected Outcome |
|---|---|---|---|
| Carboxylic Acid | Electrophilicity | Activation by protonation or conversion to acid chloride increases the positive character of the carbonyl carbon. | Faster nucleophilic attack. masterorganicchemistry.com |
| 1'-Nitrogen (Secondary) | Nucleophilicity | Less sterically hindered and more basic than the tertiary nitrogen. | Preferential site for alkylation/acylation. |
| 1-Nitrogen (Tertiary) | Steric Hindrance | The bulky structure around the nitrogen hinders the approach of electrophiles. | Slower reaction rates compared to the 1'-N. google.com |
| Overall Molecule | Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states. | Can significantly alter reaction rates and equilibria. |
Computational and Theoretical Investigations of 1,4 Bipiperidinyl 4 Carboxylic Acid
Quantum Chemical Calculations for Elucidating Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure of [1,4']Bipiperidinyl-4'-carboxylic acid with high precision. Methods such as Density Functional Theory (DFT) are employed to perform geometry optimization, which identifies the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. Typically, these calculations utilize a specific functional, such as B3LYP or ωB97X-D, paired with a basis set like 6-31G(d,p) or def2-TZVP, to solve the electronic structure of the molecule. nih.govmdpi.comnih.gov
The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the exact geometry of the two interconnected piperidine (B6355638) rings, which are expected to adopt chair conformations, and the precise orientation of the equatorial carboxylic acid group on the second ring. These structural parameters are crucial for understanding the molecule's steric and electronic properties. researchgate.netresearchgate.net
Interactive Table: Illustrative DFT-Calculated Structural Parameters This table presents plausible theoretical values for key geometric parameters of this compound, as would be obtained from a DFT/B3LYP/6-31G(d,p) calculation. Actual values would require a specific computational study.
| Parameter | Atoms Involved | Predicted Value (Å or °) |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Length | C-O (carboxyl) | 1.35 Å |
| Bond Length | C-N (ring 1) | 1.47 Å |
| Bond Length | C-N (ring 2) | 1.46 Å |
| Bond Length | C-C (ring avg.) | 1.54 Å |
| Bond Angle | O=C-O (carboxyl) | 124.5° |
| Bond Angle | C-N-C (ring 1) | 111.0° |
| Bond Angle | C-N-C (ring 2) | 112.5° |
| Dihedral Angle | C-C-N-C (ring 1) | -55.2° (Chair) |
| Dihedral Angle | C-C-N-C (ring 2) | -54.8° (Chair) |
Density Functional Theory (DFT) Studies of Reaction Pathways, Transition States, and Activation Energies
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, DFT can identify the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. nih.govresearchgate.net The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor that governs the reaction rate.
For instance, a DFT study could elucidate the mechanism of a functionalization reaction, such as the N-alkylation of the secondary amine on the first piperidine ring. Researchers would computationally model the approach of an alkylating agent, locate the transition state for the nucleophilic attack by the nitrogen, and calculate the energy of the resulting product. This analysis provides a quantitative understanding of the reaction's feasibility and kinetics, guiding synthetic efforts. nih.govresearchgate.net
Interactive Table: Hypothetical DFT-Calculated Reaction Profile This table illustrates a potential energy profile for the N-methylation of this compound with methyl iodide, as would be calculated by DFT. The values are representative.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + CH3I | 0.0 |
| Transition State | N-C-I bond formation/breaking | +22.5 |
| Products | N-methyl-[1,4']Bipiperidinyl-4'-carboxylic acid + HI | -5.8 |
Molecular Dynamics (MD) Simulations for Understanding Solvent Effects on Reactivity and Conformation
Molecular Dynamics (MD) simulations model the physical motions of atoms and molecules over time, offering a window into the dynamic behavior of this compound in different environments. nih.gov By simulating the compound in a box of explicit solvent molecules, such as water (using models like TIP3P) or a nonpolar solvent, MD can reveal how the solvent influences the compound's conformational preferences and the accessibility of its reactive sites. nitech.ac.jpresearchgate.netnih.gov
For a molecule with both polar (carboxylic acid, nitrogen atoms) and nonpolar (aliphatic C-H) regions, the solvent effect is significant. In water, MD simulations would likely show a well-organized solvation shell of water molecules forming hydrogen bonds with the carboxyl group and the amine hydrogens. nih.gov This solvation can stabilize certain conformations and sterically hinder the approach of reactants to specific sites. In contrast, simulations in a nonpolar solvent like chloroform (B151607) would show weaker interactions, potentially allowing for greater conformational flexibility. Key metrics derived from MD simulations include the Solvent Accessible Surface Area (SASA), which quantifies the exposure of different parts of the molecule to the solvent. nih.gov
Interactive Table: Conceptual MD Simulation Results (SASA) This table outlines how the average Solvent Accessible Surface Area (Ų) for key functional groups might differ in solvents of varying polarity, based on principles from MD simulations.
| Molecular Region | Avg. SASA in Water (Ų) | Avg. SASA in Chloroform (Ų) | Rationale |
| Carboxylic Acid Group | 85 | 60 | Strong H-bonding with water increases effective exposure. |
| Ring 1 Nitrogen (NH) | 25 | 35 | Less specific solvation in chloroform may increase exposure. |
| Ring 2 Nitrogen (N-R) | 15 | 20 | Tertiary amine is less solvated but still influenced by polarity. |
| Hydrocarbon Backbone | 150 | 180 | Nonpolar regions are more exposed in a nonpolar solvent. |
Machine Learning Approaches for Predicting Regioselectivity and Reaction Outcomes in Functionalization
Recent advances in computational chemistry leverage machine learning (ML) to predict reaction outcomes with high speed and accuracy. For a molecule like this compound, which possesses numerous C-H bonds with varying chemical environments, predicting the site of functionalization (regioselectivity) is a significant challenge. ML models, such as Random Forest or Support Vector Machines, can be trained on large datasets of known reactions on similar heterocyclic molecules. nih.govnih.gov
These models learn to correlate structural and electronic features (descriptors) with observed reactivity. When presented with the structure of this compound, a trained ML model can predict the most probable site for a given C-H functionalization reaction. researchgate.net This allows for the rapid in silico screening of potential reactions, prioritizing synthetic routes that are most likely to yield the desired product. arxiv.orgchemrxiv.org
Interactive Table: Illustrative ML Prediction for C-H Borylation This table shows hypothetical regioselectivity predictions from a machine learning model for a catalyzed C-H borylation reaction. Scores indicate the relative likelihood of reaction at each unique C-H position.
| C-H Position | Description | Predicted Reactivity Score |
| C2-H / C6-H | Adjacent to secondary amine (Ring 1) | 0.85 |
| C3-H / C5-H | Beta to secondary amine (Ring 1) | 0.45 |
| C2'-H / C6'-H | Adjacent to tertiary amine (Ring 2) | 0.60 |
| C3'-H / C5'-H | Adjacent to carboxyl group (Ring 2) | 0.70 |
Conformational Analysis and Mapping of Energy Landscapes for this compound
The conformational flexibility of this compound is considerable, arising from the chair-flipping of the two piperidine rings and rotation around the single bonds connecting them and the substituent. Conformational analysis aims to map the potential energy landscape of the molecule to identify all stable, low-energy conformers and the energy barriers that separate them. nih.govresearchgate.net
This is achieved by systematically varying key dihedral angles and performing quantum mechanical energy calculations for each geometry. The resulting energy landscape reveals the relative populations of different conformers at a given temperature. researchgate.net For this molecule, key conformers would include chair-chair arrangements (diequatorial, diaxial, axial-equatorial) of the two rings. Understanding this landscape is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its preferred three-dimensional shape. nih.gov
Interactive Table: Hypothetical Conformational Energy Landscape This table lists plausible stable conformers of this compound and their hypothetical relative free energies, illustrating the concept of an energy landscape.
| Conformer ID | Ring 1 Conformation | Ring 2 Conformation | C4-N Linkage | Relative Energy (kcal/mol) |
| 1 | Chair | Chair | Equatorial-Equatorial | 0.0 (Global Minimum) |
| 2 | Chair | Chair | Equatorial-Axial | 2.1 |
| 3 | Chair | Twist-Boat | Equatorial-Equatorial | 5.5 |
| 4 | Twist-Boat | Twist-Boat | Equatorial-Equatorial | 10.8 |
pKa Predictions and Protonation State Analysis in Various Environments
The acid-base properties of this compound are determined by its ionizable groups: the acidic carboxylic acid and the two basic piperidine nitrogens. Computational methods are widely used to predict the pKa values for these sites. nih.gov These methods range from rigorous quantum mechanical calculations based on thermodynamic cycles to rapid predictions from machine learning models trained on experimental pKa data. semanticscholar.orgmdpi.comresearchgate.net
The carboxylic acid group is expected to have a pKa around 4, while the piperidine nitrogens are expected to have pKa values in the range of 10-11. The exact values are influenced by the electronic interplay between the groups. Predicting these pKa values is essential for understanding the molecule's protonation state and net charge at different pH values, which profoundly affects its solubility, membrane permeability, and interactions with biological targets. nih.gov
Interactive Table: Predicted pKa Values and Protonation States This table provides estimated pKa values for the ionizable sites of the molecule and the resulting net charge at various pH levels.
| Ionizable Group | Description | Predicted pKa |
| Carboxylic Acid (-COOH) | Acidic | 4.2 |
| Ring 1 Nitrogen (-NH-) | Basic | 11.2 |
| Ring 2 Nitrogen (-N<) | Basic | 10.5 |
| pH Condition | Dominant Protonation State | Net Charge |
| pH 2 | -COOH, -NH2+-, -NH+< | +2 |
| pH 7 | -COO-, -NH2+-, -NH+< | +1 |
| pH 12 | -COO-, -NH-, -N< | -1 |
Derivatives and Analogues of 1,4 Bipiperidinyl 4 Carboxylic Acid
Synthetic Routes to Ester and Amide Derivatives from [1,4']Bipiperidinyl-4'-carboxylic acid
The carboxylic acid moiety is a primary site for derivatization, most commonly through conversion to esters and amides. These reactions are fundamental in organic synthesis and are widely applied to modify the parent acid.
Esterification: The synthesis of ester derivatives, such as this compound ethyl ester, is a common first step in creating libraries of related compounds. chemimpex.com Standard esterification procedures can be employed. One documented approach involves the deprotection of a precursor, 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate. This reaction is typically carried out by treating the protected starting material with a solution of hydrogen chloride (HCl) in a solvent like ethyl acetate (B1210297) (EtOAc) at room temperature, which selectively removes the tert-butyloxycarbonyl (Boc) protecting group to yield the desired ethyl ester as its hydrochloride salt. chemicalbook.com
Amidation: The conversion of this compound to its amide derivatives is crucial for exploring structure-activity relationships, as amides are key pharmacophores in many active molecules. nih.gov General methods for amide bond formation are applicable. A widely used, two-step protocol involves activating the carboxylic acid, often by converting it to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation can be achieved using coupling reagents (e.g., DCC, EDC) or through greener methods like boric acid-catalyzed condensation with an amine under dehydrating conditions. orgsyn.org These methods allow for the synthesis of a diverse range of N-substituted amides. nih.gov
| Derivative Type | General Method | Reagents | Key Features |
|---|---|---|---|
| Ester | Deprotection of Boc-protected ester | HCl in EtOAc | Specific for precursors with acid-labile protecting groups. chemicalbook.com |
| Ester | Fischer Esterification | Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires removal of water. |
| Amide | Acid Chloride Formation followed by Amination | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Highly reactive intermediate; broad scope for various amines. orgsyn.org |
| Amide | Peptide Coupling | Amine (RNH₂), Coupling Agent (e.g., EDC, HATU) | Mild conditions, suitable for sensitive substrates. |
| Amide | Boric Acid Catalysis | Amine (RNH₂), Boric Acid (B(OH)₃), Toluene | "Green" catalytic method, operationally simple. orgsyn.org |
Functionalization Strategies at Diverse Positions of the Bipiperidine Core
Beyond the carboxylic acid group, the bipiperidine core itself offers opportunities for functionalization, primarily at the nitrogen atoms. The secondary amine of the parent structure and the tertiary amine in its N-substituted analogues are key handles for modification.
N-Alkylation and N-Arylation: The secondary amine of the piperidine (B6355638) ring not attached to the carboxylic acid is nucleophilic and can undergo standard N-alkylation reactions with alkyl halides or reductive amination with aldehydes and ketones. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides at the piperidine nitrogen, a common strategy to introduce diverse substituents. nih.gov
C-H Functionalization: More advanced strategies involve the direct functionalization of C-H bonds on the piperidine rings. While challenging, methods involving radical-mediated processes or transition-metal-catalyzed C-H activation are emerging for the synthesis of complex piperidine structures. nih.gov These approaches could potentially be applied to introduce substituents at specific carbon atoms of the bipiperidine scaffold.
Design and Synthesis of Piperidine-Substituted Analogues of this compound
The design of analogues often involves introducing substituents onto the piperidine rings to modulate properties like lipophilicity, basicity, and conformational preference. Synthetic strategies for these analogues typically build the substituted ring system from acyclic precursors or modify a pre-existing piperidine ring.
Several series of substituted piperidine-4-carboxylic acid analogues have been designed and synthesized to act as receptor agonists or enzyme inhibitors. nih.gov For example, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described, where various acyl and alkyl groups are attached to the piperidine nitrogen. nih.gov The synthesis often starts from a simpler piperidine derivative which is then elaborated. Multi-step sequences are common, sometimes starting from protected 4-piperidone (B1582916) and building the second ring and the carboxylic acid functionality through a series of reactions. researchgate.net
Establishment of Structure-Reactivity Relationships in Modified this compound Structures
The reactivity of this compound derivatives is governed by the nature of the functional groups present. The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is well-established and generally follows the order: acyl chlorides > anhydrides > thioesters > esters ≈ carboxylic acids > amides. libretexts.org This hierarchy is determined by the stability of the leaving group; weaker bases are better leaving groups. libretexts.org
For derivatives of this compound:
Ester derivatives are moderately reactive and can be converted to amides by reaction with amines, but the reverse reaction is generally unfavorable. youtube.com
Amide derivatives are the most stable and least reactive of the common derivatives due to the poor leaving group ability of the amide anion. youtube.com Their hydrolysis back to the carboxylic acid requires harsh conditions, such as strong acid or base with heating. youtube.com
Substituents on the bipiperidine core can also influence reactivity through electronic effects. Electron-withdrawing groups on the piperidine rings can increase the electrophilicity of the carbonyl carbon in the carboxylic acid derivative, potentially increasing its reactivity. Conversely, electron-donating groups may decrease it. khanacademy.org Structure-activity relationship (SAR) studies on related series, such as bipiperidinyl carboxylic acid amides, have shown that stereoisomerism and the nature of substituents are critical for biological function, which is a direct consequence of how the structure interacts with its biological target. nih.gov
| Derivative | Relative Reactivity | Leaving Group | Comments |
|---|---|---|---|
| Acyl Chloride | Very High | Cl⁻ (Very weak base) | Highly susceptible to hydrolysis; useful synthetic intermediate. libretexts.org |
| Ester | Moderate | RO⁻ (Stronger base) | Can be converted to amides; undergoes hydrolysis under acidic or basic conditions. youtube.com |
| Amide | Low | R₂N⁻ (Very strong base) | Very stable; requires harsh conditions for hydrolysis. libretexts.orgyoutube.com |
Synthesis of Chiral Derivatives and Enantioselective Approaches to this compound Analogues
The introduction of substituents on the bipiperidine core can create one or more stereocenters, making enantioselective synthesis a critical consideration. The biological activity of chiral molecules often resides in a single enantiomer. mdpi.com Several strategies can be employed to obtain enantiopure analogues of this compound.
Chiral Resolution: A racemic mixture of a derivative can be separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through preparative chiral chromatography. mdpi.com
Chiral Pool Synthesis: Synthesis can begin from a readily available, enantiopure starting material, such as an amino acid. For example, enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids has been achieved starting from amino acids with known stereochemistry. nih.govresearchgate.net
Asymmetric Catalysis: This is a powerful approach where a chiral catalyst directs the formation of one enantiomer over the other. For instance, nickel-catalyzed enantioselective additions to prochiral precursors have been developed to create chiral quaternary centers. acs.org Similarly, organocatalytic methods have been successfully employed for the enantioselective synthesis of chiral dihydropyridines, which are precursors to piperidines. mdpi.com These methodologies could be adapted for the asymmetric synthesis of substituted [1,4']bipiperidine analogues.
Role of 1,4 Bipiperidinyl 4 Carboxylic Acid As a Building Block in Complex Molecular Architectures
Applications in the Construction of Advanced Heterocyclic Systems
The inherent structure of [1,4']Bipiperidinyl-4'-carboxylic acid, featuring two saturated nitrogen-containing rings, makes it an ideal starting point for the synthesis of more complex heterocyclic systems. The carboxylic acid moiety provides a convenient handle for a variety of chemical transformations, including amide bond formation and esterification. These reactions allow for the facile introduction of diverse substituents and the construction of larger, more intricate ring systems.
One notable application is in the synthesis of spirocyclic compounds, where one of the piperidine (B6355638) rings of the bipiperidine core becomes part of a spiro-fused system. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as acetyl-CoA carboxylase (ACC) inhibitors. nih.gov The synthesis often involves the reaction of a suitable precursor derived from this compound with other cyclic ketones or related structures. nih.gov These spirocyclic structures are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target binding and pharmacokinetic properties. nih.govnih.gov
Furthermore, the bipiperidine scaffold can be incorporated into larger heterocyclic frameworks, such as benzodiazepines. nih.govnih.gov By utilizing the carboxylic acid functionality for cyclization reactions, chemists can construct fused or bridged heterocyclic systems with potential applications in drug discovery. nih.govnih.gov
Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. researchgate.netresearchgate.net this compound and its derivatives are well-suited for use in MCRs, providing a robust scaffold onto which various functional groups can be appended in a single step.
The carboxylic acid group can participate in a variety of MCRs, such as the Ugi and Passerini reactions. For example, in an Ugi four-component reaction (Ugi-4CR), an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. nih.gov By employing a derivative of this compound as the carboxylic acid component, a diverse library of compounds featuring the bipiperidine motif can be rapidly synthesized. nih.gov This approach allows for the systematic exploration of the chemical space around the bipiperidine core, which is crucial for identifying new drug leads.
The ability to generate diverse scaffolds through MCRs is particularly valuable in the early stages of drug discovery, where large numbers of compounds need to be screened for biological activity. The use of this compound in MCRs streamlines this process by enabling the efficient production of complex and varied molecular architectures. researchgate.net
Precursor in the Synthesis of Macrocyclic Structures Incorporating the Bipiperidine Moiety
Macrocycles, cyclic molecules containing large rings, are an important class of compounds with diverse biological activities. core.ac.uknih.govnih.gov The synthesis of macrocycles often presents significant challenges, but the use of pre-organized building blocks can facilitate the cyclization process. This compound, with its defined stereochemistry and rigid structure, can serve as an excellent precursor for the synthesis of macrocycles containing the bipiperidine unit.
The carboxylic acid functionality can be activated and reacted with a distal functional group on a linear precursor to form the macrocyclic ring. core.ac.uk This intramolecular reaction is often more favorable when the precursor is conformationally constrained, a property that the bipiperidine moiety can impart. The resulting macrocycles can exhibit unique pharmacological properties due to their constrained conformations and ability to interact with large protein surfaces. core.ac.uknih.gov
For example, the bipiperidine scaffold can be incorporated into peptide macrocycles, where the carboxylic acid group forms an amide bond with an amino acid residue in the peptide chain. nih.gov Such macrocyclic peptides have shown promise as therapeutic agents, particularly for challenging drug targets. nih.gov
Design and Synthesis of Compound Libraries for Chemical Probe Development
Chemical probes are small molecules used to study biological processes and validate drug targets. The development of effective chemical probes requires the synthesis and screening of diverse compound libraries. msu.edu this compound is a valuable building block for the construction of such libraries due to its amenability to parallel synthesis and the ease with which diverse functional groups can be introduced.
By converting the carboxylic acid to an amide or ester, a wide array of substituents can be incorporated, leading to a library of compounds with varying physicochemical properties. nih.govresearchgate.net This diversity is essential for identifying molecules that can selectively interact with a specific biological target. For instance, a library of bipiperidinyl carboxylic acid amides was synthesized and screened to identify potent and selective antagonists of the CCR4 receptor, a target implicated in various diseases. nih.gov
The generation of these libraries can be facilitated by solid-phase synthesis techniques, where the bipiperidine scaffold is attached to a solid support and subsequently modified through a series of chemical reactions. This approach allows for the rapid and efficient production of a large number of compounds for high-throughput screening.
Application in the Production of Specialty Chemicals and Functional Materials
Beyond its applications in drug discovery, this compound and its derivatives have potential uses in the production of specialty chemicals and functional materials. The unique properties of the bipiperidine scaffold, such as its rigidity and basicity, can be harnessed to create materials with specific functions.
For example, the incorporation of the bipiperidine moiety into polymers could lead to materials with interesting thermal or mechanical properties. The carboxylic acid group can be used to polymerize the molecule or to attach it to other polymer backbones. Furthermore, the nitrogen atoms in the piperidine rings can be quaternized to create cationic polymers, which could have applications as, for instance, antimicrobial agents or gene delivery vectors.
The ability to modify the bipiperidine scaffold with various functional groups also opens up possibilities for creating novel ligands for metal catalysis or materials for chemical sensing. The tailored synthesis of derivatives of this compound allows for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for these applications.
Advanced Spectroscopic Characterization Methodologies for 1,4 Bipiperidinyl 4 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. nih.gov By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govthieme-connect.de For [1,4']Bipiperidinyl-4'-carboxylic acid, both ¹H and ¹³C NMR are employed to confirm its complex bicyclic structure and the presence of the carboxylic acid functionality.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. libretexts.orgreddit.com The protons on the two piperidine (B6355638) rings will resonate in the aliphatic region, generally between 1.5 and 3.5 ppm. The signals would be complex due to spin-spin coupling between adjacent, non-equivalent protons, creating multiplets. Protons on carbons adjacent to the nitrogen atoms (α-protons) are expected to be shifted further downfield compared to other ring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the carboxylic acid is highly deshielded and typically appears in the 165-185 δ range. libretexts.orglibretexts.org The carbon atoms of the piperidine rings will resonate in the upfield region, generally between 20-60 ppm. Carbons bonded directly to nitrogen atoms (C-N) will appear more downfield within this range due to the electronegativity of nitrogen. The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the definitive assignment of all proton and carbon signals by revealing their connectivity.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts This table outlines the anticipated chemical shifts for the primary nuclei in this compound based on data from analogous structures. libretexts.orglibretexts.orgresearchgate.net
| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid Proton | ¹H | 10.0 - 13.0 | Broad Singlet |
| Piperidine Ring Protons (α to N) | ¹H | 2.8 - 3.5 | Multiplet |
| Other Piperidine Ring Protons | ¹H | 1.5 - 2.5 | Multiplet |
| Carboxylic Acid Carbonyl | ¹³C | 170 - 185 | Singlet |
| Piperidine Ring Carbons (α to N) | ¹³C | 45 - 60 | - |
| Other Piperidine Ring Carbons | ¹³C | 20 - 40 | - |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that allows for the accurate determination of its molecular weight. The molecular formula of the compound is C₁₁H₂₀N₂O₂, corresponding to a molecular weight of approximately 212.29 g/mol . nih.govcas.org In positive ion mode ESI-MS, the compound would be expected to be observed primarily as the protonated molecule, [M+H]⁺, at m/z ≈ 213.3.
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By inducing the fragmentation of the parent ion, a characteristic pattern of daughter ions is produced that helps to confirm the molecular structure. For this compound, common fragmentation pathways would involve the cleavage of bonds within the piperidine rings and the loss of the carboxylic acid group. libretexts.org Key fragmentation events include:
Loss of the carboxyl group: A prominent fragmentation pathway for carboxylic acids is the neutral loss of the COOH group (45 Da) or the loss of H₂O (18 Da) followed by CO (28 Da). libretexts.orgnih.gov
Ring Cleavage: The piperidine rings can undergo cleavage, leading to fragment ions corresponding to the individual rings or portions thereof. Cleavage of the bond connecting the two piperidine rings is also a likely fragmentation route.
Interactive Data Table: Predicted ESI-MS Fragmentation The table below lists the expected parent ion and major fragment ions for this compound in positive ion mode.
| Ion | Formula | m/z (approx.) | Description |
| [M+H]⁺ | [C₁₁H₂₁N₂O₂]⁺ | 213.3 | Protonated Molecular Ion |
| [M-OH]⁺ | [C₁₁H₁₉N₂O]⁺ | 195.3 | Loss of hydroxyl radical |
| [M-COOH]⁺ | [C₁₀H₂₀N₂]⁺ | 168.3 | Loss of carboxyl group |
| C₅H₁₀N⁺ | [C₅H₁₀N]⁺ | 84.1 | Piperidinyl fragment |
Infrared (IR) and Raman Spectroscopy for Identification of Characteristic Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These two methods are complementary and provide a comprehensive vibrational profile of the compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features of the carboxylic acid group. A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad band would be the sharper C-H stretching vibrations of the piperidine rings around 2950-2850 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is anticipated between 1710 and 1760 cm⁻¹. libretexts.org Other key bands include the C-O stretch and O-H bend, typically found in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy also detects these vibrations but with different intensities based on the change in polarizability of the bonds. While the O-H stretch is often weak in Raman, the C=O stretch gives a strong signal. The C-C and C-N stretching vibrations of the piperidinyl skeleton, which may be weak or complex in the IR spectrum, can be more clearly observed in the Raman spectrum. rsc.orgresearchgate.net The symmetric vibrations of the non-polar parts of the molecule are typically more Raman active.
Interactive Data Table: Key Vibrational Frequencies This table summarizes the expected characteristic IR and Raman bands for this compound. libretexts.orgorgchemboulder.comresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad | Weak |
| C-H Stretch | Piperidine Rings | 2950 - 2850 | Medium to Strong | Medium to Strong |
| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong | Strong |
| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium | Weak |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium | Medium |
| C-N Stretch | Piperidine Rings | 1250 - 1020 | Medium | Medium |
| C-C Stretch | Piperidine Rings | 1200 - 800 | Medium | Strong |
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Insights
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs within a crystal lattice.
Interactive Data Table: Expected Crystallographic Parameters The following table provides representative bond lengths and angles for the key structural motifs in this compound, based on standard values for similar structures.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=O | ~1.20 - 1.25 Å |
| Bond Length | C-O (acid) | ~1.30 - 1.35 Å |
| Bond Length | C-C (ring) | ~1.52 - 1.55 Å |
| Bond Length | C-N (ring) | ~1.46 - 1.49 Å |
| Bond Angle | O=C-O | ~120 - 125° |
| Bond Angle | C-N-C (ring) | ~109 - 112° |
| Bond Angle | C-C-C (ring) | ~109 - 112° |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for [1,4']Bipiperidinyl-4'-carboxylic acid
The future of chemical synthesis for scaffolds like this compound lies in the adoption of green and sustainable practices. rsc.org Current industrial syntheses often depend on multi-step processes using pre-functionalized precursors, which generates significant waste. rsc.org Future research will likely pivot towards more eco-friendly and efficient methodologies.
A primary area of exploration is the use of biomass as a renewable feedstock. researchgate.net Lignocellulosic biomass, a complex matrix of polysaccharides and polymers, is an effective and sustainable alternative to petroleum-based starting materials. researchgate.netacsgcipr.org Research has demonstrated routes to produce pyridine (B92270) carboxylic acids from lignin, which could be adapted for piperidine-based structures. acsgcipr.org Another promising avenue involves the conversion of biomass-derived platform molecules, such as furans, into pyridines and subsequently into piperidines. acsgcipr.org This approach aligns with the principles of a circular chemical economy by transforming waste or renewable resources into high-value chemicals. youtube.com
Furthermore, the integration of green chemistry principles into the synthetic process is critical. This includes employing environmentally benign solvents, reducing energy consumption, and using catalysts that are recyclable and non-toxic. rsc.orgsci-hub.se For instance, the development of palladium nanoparticle catalysts derived from waste papaya peel for C-C coupling reactions exemplifies a greener biogenic approach that could be adapted for constructing the bipiperidine framework. acs.org
Exploration of Unconventional Reaction Pathways and Catalytic Systems for Enhanced Transformations
Moving beyond traditional synthesis, the exploration of unconventional reaction pathways offers the potential for enhanced efficiency, selectivity, and functional group tolerance. Flow chemistry, in particular, is emerging as a transformative technology for the synthesis of heterocyclic compounds. springerprofessional.demdpi.com This approach offers superior control over reaction parameters, improves safety, and facilitates scalable production, addressing many challenges associated with conventional batch methods. mdpi.comuc.pt The modular nature of flow systems allows for multi-step sequences, where transformations and purifications occur in a continuous process, which is highly advantageous for complex targets like functionalized bipiperidines. uc.pt
In parallel, advancements in catalysis are opening new doors. Photocatalysis, which uses visible light to drive chemical reactions, allows transformations to occur under mild, ambient conditions, reducing the need for high thermal energy. nih.govacs.org Light-mediated epimerization of piperidines has been shown to be a powerful tool for accessing the most stable stereoisomer with high selectivity. nih.gov Combining biocatalysis with modern synthetic methods like radical cross-coupling presents another innovative frontier. chemistryviews.org For example, enzymes can be used for selective C-H oxidation to introduce hydroxyl groups onto piperidine (B6355638) rings, which can then be functionalized through reactions like nickel-electrocatalytic decarboxylative cross-coupling. chemistryviews.org Such hybrid approaches streamline the synthesis of complex, high-value piperidines. chemistryviews.org
Advanced Computational Modeling for De Novo Design of Bipiperidine Derivatives with Tailored Reactivity
Advanced computational modeling is poised to revolutionize the design of novel bipiperidine derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations enable the de novo design of molecules with precisely tailored properties, bypassing laborious trial-and-error synthesis. researchgate.netnih.gov
QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity or chemical reactivity. researchgate.netnih.govnih.gov By developing QSAR models for piperidine derivatives, researchers can predict the properties of new, unsynthesized analogues, providing guidelines for designing compounds with desired characteristics. nih.govnih.govmdpi.com These models can be built using various machine learning approaches, including support vector machines and neural networks, based on calculated topological and 3D descriptors. nih.govnih.gov
Molecular dynamics simulations offer a deeper understanding of the conformational behavior and intermolecular interactions of these molecules in biological environments. researchgate.netwu.ac.th By simulating the movement of a molecule over time, MD can reveal stable conformations, hydrogen bonding patterns, and interactions with solvents or biological targets. researchgate.net Density Functional Theory (DFT) calculations complement these methods by providing detailed insights into the electronic structure, molecular geometry, and reactivity of the molecules. acs.orgnih.govnih.govacs.orgiucr.org Together, these computational tools allow for the rational design of this compound derivatives with optimized reactivity for specific applications in catalysis or materials science. nih.gov
Integration of this compound into Self-Assembled Supramolecular Systems
The unique bifunctional nature of this compound, possessing both hydrogen bond donating (carboxylic acid) and accepting (piperidine nitrogen) sites, makes it an ideal building block for constructing complex supramolecular architectures. mdpi.commdpi.com The study of how molecules recognize each other and self-assemble through non-covalent interactions is a cornerstone of crystal engineering and materials design. acs.org
A key interaction is the robust and predictable "acid-pyridine heterosynthon," where the carboxylic acid group forms a strong hydrogen bond with a pyridine nitrogen. mdpi.comacs.orgresearchgate.net Although piperidine is not aromatic, its nitrogen atom can participate in similar strong hydrogen-bonding motifs. researchgate.net This allows this compound to form co-crystals with other molecules, which can modify physicochemical properties. mdpi.comresearchgate.net The interplay between different possible synthons—such as acid-acid homosynthons versus acid-pyridine heterosynthons—can lead to the formation of diverse and complex crystalline networks, including multi-component co-crystals. mdpi.commdpi.comacs.org
Expanding the Scope of its Application Across Diverse Chemical and Material Science Disciplines
The distinct structural features of this compound open up a wide array of potential applications in diverse fields of chemistry and material science. The bipiperidine scaffold is an excellent ligand in coordination chemistry, capable of forming stable complexes with various transition metals. mdpi.commdpi.com This suggests that derivatives of this compound could be developed as novel catalysts for a range of organic transformations.
In materials science, bipyridine-based compounds are fundamental components in photosensitizers, viologens, and other functional materials. researchgate.netmdpi.com Quaternization of the nitrogen atoms in the bipyridine structure produces viologens, which are known for their redox activity and electrochromic properties. mdpi.commdpi.com By modifying the carboxylic acid group, this compound could be integrated into polymer backbones or attached to surfaces, creating novel functional polymers or smart materials that respond to external stimuli. mdpi.com
Furthermore, the carboxylic acid moiety is widely used to functionalize nanoparticles, acting as a capping agent to control size and enhance surface reactivity. rsc.org Attaching this compound to magnetic nanoparticles could create recyclable catalysts. rsc.org The versatility of this compound as a building block suggests its potential use in creating covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in catalysis, sensing, and gas separation. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1,4']Bipiperidinyl-4'-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with carboxylic acid precursors. For example, ester hydrolysis of ethyl [1,4'-bipiperidine]-1'-carboxylate (CAS 38486-51-0) under acidic (e.g., HCl) or basic (e.g., NaOH) conditions can yield the carboxylic acid . Optimization includes adjusting reaction temperature (60–90°C), solvent selection (aqueous ethanol or THF), and catalyst use (e.g., Pd/C for hydrogenation side reactions). Purification via recrystallization or column chromatography (silica gel, eluent: methanol/ethyl acetate) is critical for ≥95% purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to prevent inhalation or skin contact . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists . Store the compound in a dark, dry environment at 2–8°C to minimize degradation, as prolonged storage may alter reactivity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., carboxylic proton at δ 10–12 ppm in H NMR) .
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) to assess purity (>98% by area normalization) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect the molecular ion peak [M–H]⁻ .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model protonation states and pKa values. For example, the carboxylic acid group’s pKa is estimated at ~4.5, influencing solubility and interaction with biological targets . Molecular dynamics simulations (Amber or GROMACS) assess conformational stability in aqueous vs. lipid environments .
Q. What strategies resolve contradictions in reported synthetic yields of this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–5 mol%), or reaction time (12–48 hours). Systematic Design of Experiments (DoE) can identify optimal conditions. For instance, a 2015 study achieved 78% yield using Pd(OAc)₂ in DMF at 80°C, while a 2020 protocol reported 92% yield with microwave-assisted synthesis .
Q. What are the key considerations in designing experiments to study the pharmacokinetic properties of this compound?
- Methodological Answer :
- In Vitro Assays : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (CYP450 enzyme screening) .
- In Vivo Models : Administer the compound intravenously (1–5 mg/kg) to rodents and collect plasma samples for LC-MS/MS analysis of half-life and bioavailability .
- Molecular Docking : Use AutoDock Vina to predict interactions with targets like GABA receptors or ion channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
